Rubymycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H30O17 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
methyl (3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17?,18-,23-,30+,33?/m0/s1 |
InChI Key |
MLFZQFHGXSVTGX-JEBRTKJDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |
Origin of Product |
United States |
Molecular and Structural Investigations of Rubymycin
Advanced Structural Elucidation Methodologies
The structural elucidation of complex secondary metabolites like Rubymycin relies on a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method, with high-field magnets, cryogenic probes, and advanced two-dimensional pulse sequences providing detailed information about the arrangement of atoms and their connectivity. nih.govsemanticscholar.org Techniques such as 1H and 13C NMR, along with 2D experiments like HSQC and COSY, are widely used for this purpose. semanticscholar.org Mass spectrometry (MS), particularly high-resolution mass spectrometry coupled with chromatography techniques like HPLC or GC, is crucial for determining the molecular weight and fragmentation patterns, aiding in the identification of structural subunits. clariant.com X-ray crystallography can provide definitive three-dimensional structural information when suitable crystals are obtained. anu.edu.au The combination of these spectroscopic and spectrometric methods allows for the comprehensive determination of chemical structures. clariant.comanu.edu.au
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound affect its biological activity. This involves identifying key structural features responsible for its effects and analyzing how alterations to these features impact potency and specificity. collaborativedrug.com
Identification of Key Pharmacophoric Elements
Identifying the key pharmacophoric elements of this compound involves pinpointing the specific atoms or functional groups and their spatial arrangement that are crucial for its interaction with biological targets and subsequent activity. These elements are responsible for mediating binding and triggering a biological response. While specific details regarding this compound's pharmacophore were not extensively detailed in the search results, SAR studies generally aim to define these critical features through systematic structural variations and activity testing. collaborativedrug.com
Computational Modeling and In Silico SAR Analysis
Computational modeling and in silico SAR analysis play a significant role in predicting and understanding the relationship between structure and activity without the need for extensive experimental synthesis and testing. collaborativedrug.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict binding affinities, analyze molecular interactions, and identify structural features that correlate with biological activity. rsc.orgnih.govmdpi.commdpi.com These methods can help prioritize which structural modifications are most likely to yield compounds with improved properties. rsc.orgtjnpr.org
Molecular Interactions with Biological Macromolecules
The biological effects of this compound are mediated through its interactions with essential biological macromolecules, particularly DNA. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action. pharmafeatures.comunizar.eseprints-hosting.org
DNA Intercalation Mechanisms and Dynamics
This compound, like many anthracycline antibiotics, is known to interact with DNA through intercalation. DNA intercalation involves the insertion of a planar aromatic chromophore between adjacent base pairs of the DNA double helix. researchgate.netsemanticscholar.orgicmab.espsu.edu This process can lead to unwinding and elongation of the DNA helix, disrupting crucial DNA-templated processes like replication and transcription. researchgate.netsemanticscholar.org The mechanism can involve the insertion of one (mono-intercalation) or more (bis- or multi-intercalation) moieties. semanticscholar.org Studies using techniques like NMR spectroscopy, UV-Vis spectroscopy, and fluorescence assays can provide insights into the binding modes and affinities of intercalating agents. researchgate.netpsu.edu The dynamics of DNA binding, including the kinetics of association and dissociation, and the resulting structural deformations of the DNA helix, can be investigated using single-molecule techniques such as force spectroscopy. semanticscholar.orgmdpi.combose.res.inresearchgate.netmarquette.edu Computational methods, such as molecular dynamics simulations, are also employed to study the detailed steps and energetic contributions involved in the intercalation process. nih.gov Intercalation can be influenced by factors such as the presence of charged side chains and stacking interactions between the aromatic system and DNA base pairs. icmab.espsu.edu
Elucidation of Binding Kinetics and Thermodynamics with DNA
Investigating the binding kinetics and thermodynamics of this compound with DNA helps to quantify the strength and nature of this interaction. Affinity, the strength of binding, is quantified using ΔG, the free energy change between the bound and free states, derived from the equilibrium constant (Keq) through the relationship ΔG = −RT ln Keq. mdpi.com Thermodynamics of molecular interactions can be complex, and bonding between partners does not necessarily correlate with the affinity or specificity of binding. mdpi.com Studies involving other molecules and DNA have utilized techniques like biosensor-surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to understand binding thermodynamics, revealing that temperature can significantly affect binding kinetics and thermodynamics. nih.gov ITC directly determines the enthalpy (ΔHb°) of binding, and coupled with ΔGb° from biosensor experiments, allows calculation of binding entropy (ΔSb). nih.gov
Analysis of Conformational Changes in DNA Induced by this compound Binding
The binding of molecules to DNA can induce significant conformational changes in the DNA structure. nih.govnih.govrsc.org These changes can be correlated with biological events. rsc.org For instance, protein-DNA interactions can necessitate overcoming an energetic barrier related to DNA conformational changes, which can impact recognition kinetics and lead to unsuccessful binding events. nih.gov High-affinity binding of proteins to DNA can require protein-stabilized DNA conformational changes that vary depending on the DNA sequence. plos.org Techniques such as NMR have been developed to detect DNA conformational changes. rsc.org Studies on other DNA-binding proteins have shown that DNA can adapt to the protein surface, and the presence and position of certain base steps can affect local DNA bending and minor groove compression, modulating binding affinities and lifetimes of complexes. plos.org
Sequence Specificity and Binding Preferences
The binding of molecules to DNA can exhibit sequence specificity, meaning they preferentially bind to certain DNA sequences. This specificity is crucial for the biological function of many DNA-binding molecules, including transcription factors. embopress.orgnih.govnih.gov DNA sequence preferences can be influenced by residues within the DNA-binding domain. embopress.org High-throughput methods like SELEX coupled with massively parallel sequencing are used to analyze transcription factor binding specificity and generate binding motifs. nih.gov Computational methods are also employed to design sequence-specific DNA-binding proteins. nih.gov Variations outside the DNA-binding domains can also contribute to differential binding preferences. elifesciences.org
Enzyme Inhibition Mechanisms
This compound is known to act as an enzyme inhibitor, particularly targeting topoisomerases. Enzyme inhibitors are molecules that decrease enzyme activity by binding to the enzyme. egyankosh.ac.inpatsnap.com They can bind at the active site, preventing substrate binding, or at an allosteric site, altering enzyme structure and function. egyankosh.ac.inpatsnap.com Enzyme inhibition can be reversible or irreversible. egyankosh.ac.in Reversible inhibitors bind non-covalently and can be removed to restore enzyme activity. egyankosh.ac.in Different types of reversible inhibition, such as competitive, non-competitive, uncompetitive, and mixed inhibition, are distinguished by how the inhibitor interacts with the enzyme and affects kinetic parameters like Vmax and Km. patsnap.comsciencesnail.com
Topoisomerase I and II Inhibition
This compound has been identified as an inhibitor of DNA topoisomerase I and II. mdpi.comegyankosh.ac.inpatsnap.comnih.govoup.comcuni.cz Topoisomerases are essential enzymes that regulate DNA topology by introducing transient breaks in DNA strands to manage supercoiling, unknotting, and decatenation. oup.comcuni.czwikipedia.org Topoisomerase I creates single-strand breaks, while Topoisomerase II creates double-strand breaks and passes a DNA segment through the break. oup.comcuni.czwikipedia.org Topoisomerase inhibitors are classified based on their target enzyme (Type I or Type II) and their mechanism of action, broadly categorized as catalytic inhibitors or poisons. wikipedia.orgnih.gov Topoisomerase poisons stabilize the transient enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to DNA breaks. cuni.czwikipedia.org Catalytic inhibitors, on the other hand, block the enzyme's ability to perform strand breaks or interfere with other steps in the catalytic cycle without necessarily stabilizing the cleavage complex. wikipedia.orgnih.gov
Biochemical Characterization of Enzyme Inhibition
Biochemical characterization of topoisomerase inhibition involves assays to determine the effects of an inhibitor on enzyme activity. These assays can include measuring DNA relaxation, decatenation, and ATPase activity. inspiralis.com For Topoisomerase II, ATPase activity is essential, and some inhibitors target this activity. inspiralis.com Inhibition can be quantified by determining IC50 values. inspiralis.com Studies on other topoisomerase inhibitors have shown that they can inhibit ATP hydrolysis and DNA relaxation. mdpi.com Biochemical studies help to understand how inhibitors interfere with the catalytic cycle of the enzyme. nih.gov
Mechanism of Topoisomerase-DNA-Rubymycin Complex Stabilization
Topoisomerase poisons stabilize the covalent complex formed between the topoisomerase enzyme and cleaved DNA, known as the cleavable complex. cuni.czwikipedia.orgfrontiersin.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks. wikipedia.orgfrontiersin.org The mechanism often involves the inhibitor binding at the interface between the enzyme and the cleaved DNA, effectively trapping the complex. nih.gov For example, some Topoisomerase II poisons, like anthracyclines, can intercalate between DNA base pairs at the cleavage site. cuni.czwikipedia.org This stabilization of the ternary complex (enzyme-DNA-inhibitor) is a key aspect of the cytotoxic effect of these compounds. wikipedia.org Studies on other topoisomerase inhibitors have shown that they can extend the half-life of the covalent topoisomerase-DNA complex. nih.gov
Impact on DNA Replication and Transcription Processes
This compound exerts significant inhibitory effects on both DNA replication and transcription, processes essential for cell proliferation wikipedia.orgnih.govmims.comaacrjournals.orgcsic.esnih.govbccancer.bc.ca. A primary mechanism involves intercalation into the DNA double helix, inserting itself between base pairs wikipedia.orgnih.govmims.compatsnap.combccancer.bc.ca. This intercalation disrupts the normal structure of DNA and impedes the movement of enzymes involved in nucleic acid synthesis wikipedia.orgnih.govmims.compatsnap.combccancer.bc.ca.
A key target of this compound is topoisomerase II (topo II), an enzyme vital for relieving torsional stress in DNA during replication and transcription wikipedia.orgnih.govmdpi.compatsnap.comnih.gov. This compound stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a break in the DNA strands wikipedia.orgpatsnap.comnih.gov. This prevents the re-ligation of the DNA double helix, leading to persistent DNA breaks that halt replication and transcription wikipedia.orgpatsnap.comnih.gov. Studies have shown that this compound inhibits the progression of topoisomerase II, interfering with DNA transcription wikipedia.org.
Furthermore, this compound's binding to DNA can interfere with the association of template DNA with enzymes like RNA polymerase aacrjournals.orgaacrjournals.org. Research using isolated enzyme systems demonstrated that daunomycin-treated DNA showed reduced template activity for both DNA polymerase and RNA polymerase aacrjournals.orgaacrjournals.org. While the drug did not directly affect the enzymes themselves, the altered DNA template significantly reduced their activity aacrjournals.orgaacrjournals.org. Specifically, DNA polymerase activity was reduced to one-fifth of control, and RNA polymerase activity was reduced to one-half when using daunomycin-treated DNA aacrjournals.orgaacrjournals.org. This suggests that the binding of this compound to DNA creates steric hindrance that obstructs the proper functioning of these polymerases aacrjournals.orgaacrjournals.org.
This compound also shows preferential binding to specific DNA sequences, particularly 5'-WCG-3' tracts csic.esnih.gov. This sequence specificity has led to the hypothesis that this compound may compete with transcription factors for binding sites on DNA, thereby interfering with transcriptional activation csic.esnih.gov. This mechanism could contribute to the observed inhibition of RNA polymerase II and the suppression of DNA replication initiation csic.esnih.gov.
In studies with H-35 rat hepatoma cells, the inhibition of cell proliferation by daunorubicin (B1662515) corresponded closely with the inhibition of DNA synthesis nih.govaacrjournals.org. While effects on RNA synthesis were small and protein synthesis minimally diminished, the primary impact appeared linked to compromised DNA synthesis nih.govaacrjournals.org.
Table 1: Impact of Daunomycin-Treated DNA on Polymerase Activity
| Enzyme | Activity with Untreated DNA (Control) | Activity with Daunomycin-Treated DNA | Reduction in Activity |
| DNA Polymerase | 100% | ~20% | ~80% |
| RNA Polymerase | 100% | ~50% | ~50% |
*Data derived from studies using isolated enzyme systems and daunomycin-treated DNA aacrjournals.orgaacrjournals.org.
Other Enzyme Inhibition Research
Beyond its well-established interaction with topoisomerase II, this compound has been investigated for its effects on other enzymes. As mentioned in the previous section, studies have shown that this compound-treated DNA impairs the activity of DNA polymerase and RNA polymerase by reducing the template activity of the DNA aacrjournals.orgaacrjournals.orgoup.com. While the drug itself did not directly inhibit these enzymes in isolation, its binding to DNA had a significant downstream effect on their function aacrjournals.orgaacrjournals.orgoup.com.
Research on calf thymus DNA polymerases α and β indicated that anthracycline antibiotics like daunomycin strongly inhibited their reactions by competing with template primers oup.com. DNA polymerase α was found to be more sensitive to daunomycin than DNA polymerase β oup.com. For instance, with poly(dT)-oligo(dA) as a template-primer, the activity of the α-enzyme was highly sensitive to daunomycin (KI, 0.9 μM), while the β-enzyme was relatively resistant (KI, 25 μM) oup.com. These findings suggested that the inhibition was primarily due to a direct interaction of the drugs with the DNA polymerases, rather than solely due to DNA intercalation oup.com.
Ribosomal Interaction Research (drawing from analogous compounds)
While direct evidence for this compound's primary mechanism of action involving direct binding to ribosomes is less prominent compared to its DNA interactions, research on analogous anthracyclines and related compounds provides insights into potential ribosomal involvement or interference with protein synthesis pathways. The prompt specifically allows drawing from analogous compounds if direct evidence for this compound is found.
Studies have shown that anthracyclines, including doxorubicin (B1662922) (a closely related analogue of daunorubicin), can inhibit protein synthesis nih.govoup.com. Research exposing cells to doxorubicin or daunorubicin resulted in a significant decrease in the incorporation of [³H]-leucine, indicating an inhibition of protein synthesis nih.gov. After 8 hours of exposure, there was an 85-90% decrease in [³H]-leucine incorporation nih.gov.
While the exact mechanism of how daunorubicin might impact ribosomes directly is not as extensively documented as its DNA intercalation and topoisomerase inhibition, the observed inhibition of protein synthesis suggests potential indirect or less characterized direct interactions. Some studies on anthracyclines in the context of ribosomal stress responses propose that the ribosome could be a relevant target, especially at higher concentrations where protein translation is strongly inhibited oup.com.
Analogous compounds and other protein synthesis inhibitors provide context. For example, capreomycin (B601254) is thought to inhibit protein synthesis by binding to the 70S ribosomal unit in bacteria drugbank.com. Tetracycline also inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit nih.gov. While this compound is not in the same class as these antibiotics, the study of how other compounds interfere with ribosomal function and protein synthesis highlights potential areas for further investigation regarding this compound's broader cellular impacts.
Binding Site Identification on Ribosomal Subunits
Direct identification of specific binding sites for this compound on ribosomal subunits in eukaryotic cells is not widely reported in the available literature. However, research into the mechanisms of protein synthesis inhibition by anthracyclines suggests potential areas of influence.
Studies investigating the effects of anthracyclines on protein synthesis have observed altered translational specificity and enhanced synthesis of a subset of proteins in treated cells ashpublications.org. This could imply an impact on the translational machinery, potentially involving interactions with ribosomal components or associated factors that regulate translation initiation or elongation ashpublications.org.
Research on the interaction of anthracyclines with RNA structures, such as iron responsive element (IRE) mRNAs, has shown that these drugs can bind within specific RNA sequences, particularly UG wobble pairs nih.gov. While IREs are not ribosomal RNA, this demonstrates the ability of anthracyclines to interact with complex RNA structures, which are fundamental components of ribosomes. The prevalence of wobble base pairs in higher-order RNA structures suggests that such interactions could potentially occur within ribosomal RNA, although specific binding sites for this compound on ribosomal subunits require further direct investigation nih.gov.
Interference with Protein Synthesis Pathways
This compound's interference with protein synthesis pathways is evident from the observed decrease in amino acid incorporation into proteins nih.gov. This inhibition of protein synthesis can occur through various mechanisms, including direct or indirect effects on the ribosome or associated translational factors.
The disruption of DNA replication and transcription by this compound can indirectly impact protein synthesis by reducing the availability of mRNA templates wikipedia.orgnih.govmims.compatsnap.combccancer.bc.ca. However, studies showing direct inhibition of protein synthesis even when transcription is not the sole focus suggest additional mechanisms are likely involved nih.gov.
Research indicates that anthracyclines can modify or alter the expression of proteins known to affect mRNA translation ashpublications.org. This includes proteins that influence the switch between cap-dependent and internal ribosome entry site (IRES)-dependent translation ashpublications.org. Such alterations in translational control mechanisms could contribute to the observed changes in protein synthesis profiles in the presence of this compound ashpublications.org.
Furthermore, studies have explored the relationship between protein synthesis inhibition and anthracycline-induced cell death. Inhibiting general protein synthesis in the preapoptotic period has been shown to enhance anthracycline-induced cell death in leukemia cells ashpublications.org. This suggests that the protein synthesis occurring in these cells, potentially altered by anthracycline treatment, may have a prosurvival function ashpublications.org.
Table 2: Observed Effects of Daunorubicin on Protein Synthesis
| Cell Type/System | Observation | Implication for Protein Synthesis | Reference |
| Unprimed and LPS-primed BMDM | Decreased incorporation of [³H]-leucine | Inhibition of protein synthesis | nih.gov |
| Preapoptotic AML cells | Altered translational specificity, enhanced synthesis of subset of proteins | Impact on translational machinery | ashpublications.org |
| H-35 rat hepatoma cells | Protein synthesis minimally diminished compared to DNA synthesis inhibition | Less direct impact than on DNA synthesis | nih.govaacrjournals.org |
Biosynthetic Pathways and Fermentation Research of Rubymycin
Identification and Characterization of Rubymycin-Producing Streptomyces Strains
The identification and characterization of microbial strains capable of producing rubymycins are foundational to research into these compounds. Historically, Streptomyces natalensis, Saccharopolyspora erythraea, and S. collinus have been recognized as effective producers of rubromycins. More recently, Streptomyces iakyrus strain TA 36 was reported as a new producer of γ-rubromycin.
S. iakyrus TA 36 was isolated from an alpine soil sample collected in Peru. Characterization of this strain involved a polyphasic taxonomic approach, including morphological, physiological, biochemical, and molecular analyses. Morphologically, the isolate exhibited characteristics typical of the Streptomyces genus, being Gram-positive, aerobic, and non-motile, with a branched aerial mycelium and Rectus-flexibilis type spore chains observed after 3–4 days of incubation on agar (B569324) media. The strain showed good growth on ISP2, ISP3, ISP4, and ISP7 media, with sparser aerial hyphae on ISP5 and ISP6. Phylogenetic analysis based on 16S rRNA gene sequences indicated a high similarity (99%) to S. iakyrus and S. violaceochromogenes. Further analysis, including MALDI-TOF MS, supported the identification of the strain as S. iakyrus TA 36. Crude extracts from this strain demonstrated antimicrobial activity, and subsequent analysis identified γ-rubromycin. Another Streptomyces strain, MJ929-SF2 I, has also been reported as a producer of this compound.
Elucidation of Biosynthetic Gene Clusters and Enzymes
The biosynthesis of complex secondary metabolites like rubymycins in Streptomyces is typically governed by gene clusters encoding the necessary enzymes. Elucidating these biosynthetic gene clusters (BGCs) is a critical step in understanding the enzymatic machinery involved and provides potential targets for genetic manipulation.
While specific details regarding the this compound BGC were not extensively found in the provided search results, research on other Streptomyces antibiotics provides insights into the general nature of these clusters and the enzymes involved. For instance, the biosynthesis of other polyketide or polyketide-peptide hybrid antibiotics in Streptomyces involves large BGCs containing genes for polyketide synthases (PKS), non-ribosomal peptide synthases (NRPS), tailoring enzymes (such as cytochrome P450s, oxygenases, transferases), regulatory proteins, and transport proteins. Tools like antiSMASH are commonly used for the genome-wide identification and analysis of such BGCs.
Studies on the rufomycin BGC in Streptomyces sp. MJM3502, for example, identified genes like rufB and rufS within the cluster, and genes encoding cytochrome P450 enzymes were also implicated in the generation of rufomycin derivatives. Similarly, the meridamycin (B1247513) BGC in Streptomyces sp. NRRL 30748 was found to contain PKS genes (merA-D), an NRPS gene (merP), and a gene encoding a cytochrome P450 monooxygenase (merE), among others. Targeted gene inactivation experiments, such as the disruption of merP, have been used to confirm the involvement of specific genes in the biosynthesis of these compounds. Based on these examples, it is likely that the this compound BGC contains similar classes of genes and enzymes responsible for the assembly and modification of the rubromycin structure.
Genetic Manipulation for Enhanced Production or Analog Generation
Genetic manipulation techniques offer powerful strategies to enhance the production of natural products and generate novel analogs by modifying the biosynthetic machinery of the producing organism. While direct examples for this compound were not prominent, research on other Streptomyces antibiotics demonstrates the applicability of these methods.
CRISPR/Cas9-based genome editing has been successfully applied in Streptomyces species to increase antibiotic production. For instance, in Streptomyces sp. MJM3502, inserting a strong promoter upstream of key biosynthetic genes (rufB and rufS) in the rufomycin BGC led to a significant increase in rufomycin production. Furthermore, modifying genes encoding tailoring enzymes, such as cytochrome P450s, through genetic engineering can result in the production of new derivatives of the natural product. This involves designing recombinant strains with altered enzymatic capabilities to introduce different modifications to the core structure.
These approaches, including promoter engineering to enhance expression of biosynthetic genes and targeted modification or introduction of genes encoding tailoring enzymes, are directly applicable to this compound-producing Streptomyces strains. By manipulating the this compound BGC, researchers can aim to upregulate the expression of limiting enzymes, introduce enzymes that catalyze novel modifications, or inactivate enzymes responsible for undesirable side products, thereby increasing this compound yield or creating new rubromycin analogs with potentially altered biological activities.
Fermentation Process Optimization for Research Scale Production
Optimizing the fermentation process is essential for maximizing the yield of this compound for research purposes and potential future applications. This involves systematically investigating and adjusting various parameters related to the growth medium and cultivation conditions.
Submerged batch fermentation is a common technique used for cultivating Streptomyces species and producing bioactive compounds. Optimization efforts typically involve a combination of classical one-factor-at-a-time experiments and modern statistical techniques like Response Surface Methodology (RSM) or orthogonal design to evaluate the impact of multiple factors and their interactions on product yield.
Media Composition Research
The composition of the fermentation medium significantly influences microbial growth and the production of secondary metabolites like this compound. Research in this area focuses on identifying optimal sources and concentrations of carbon, nitrogen, minerals, and other supplements.
Commonly investigated carbon sources for Streptomyces fermentation include glucose, starch, sucrose, lactose, fructose, maltose, and molasses. Nitrogen sources can be organic, such as peptone, yeast extract, soybean meal, and beef extract, or inorganic, like ammonium (B1175870) salts or nitrate (B79036) salts. Mineral elements, including phosphates, sulfates, chlorides, and trace elements like iron, copper, manganese, molybdenum, and cobalt, are also crucial components that need to be supplied in appropriate quantities.
Studies on optimizing media for other Streptomyces antibiotics have shown that specific combinations of these components can dramatically increase product yield. For example, an optimized medium for chrysomycin A production by Streptomyces sp. 891 included glucose, corn starch, hot-pressed soybean flour, and CaCO3 at specific concentrations, resulting in a significant yield increase. Similarly, optimization studies for other microbial products highlight the importance of components like glucose, yeast extract, and inorganic salts for optimal growth and production.
An example of media components investigated for antibiotic production by actinomycetes is shown below:
| Component | Example Sources/Types |
| Carbon Source | Glucose, Starch, Sucrose, Molasses, Millet |
| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal, NaNO3 |
| Inorganic Salts | K2HPO4, MgSO4, NaCl, FeSO4, CaCO3 |
| Other Supplements | Yeast Paste, Trace Elements, Vitamins |
Cultivation Parameters Optimization
Beyond medium composition, various cultivation parameters must be optimized to create favorable conditions for this compound production. These parameters include temperature, initial pH, incubation time, agitation speed, inoculum volume, and the volume of medium in the culture flask or fermenter.
Optimization studies often involve testing a range of values for each parameter to determine its effect on this compound production. For example, experiments might evaluate different temperatures (e.g., 20°C, 24°C, 28°C, 32°C, 36°C), initial pH values (e.g., 5.0 to 9.0), or agitation speeds (e.g., 60 to 220 rpm). The goal is to identify the specific combination of these physical and biochemical parameters that maximizes this compound yield at the research scale.
Compound Table
Chemical Synthesis and Analog Development Research
Total Synthesis Strategies for Rubymycin
The total synthesis of complex natural products like this compound is a formidable task that serves to confirm the proposed structure and provide access to analogs that are not available from natural sources. While a completed total synthesis of this compound itself is not extensively documented in readily available literature, the strategies employed for other complex antibiotics provide a roadmap for how such a synthesis would be approached. nih.govnih.gov
A retrosynthetic analysis for a molecule like this compound would conceptually deconstruct the target molecule into simpler, commercially available starting materials. This biomimetic-inspired approach is a cornerstone of modern synthetic planning. towson.edu The primary disconnections would likely be:
Glycosidic Bond Disconnection : The first step would involve disconnecting the daunosamine sugar moiety from the tetracyclic aglycone. This simplifies the target into two major, more manageable fragments: the rubymycinone aglycone and a suitable protected daunosamine donor.
Aglycone Ring System Disconnection : The tetracyclic aglycone, rubymycinone, would be further broken down. Common strategies for anthracycline cores involve Friedel-Crafts acylations to form the C- and D-rings onto a pre-existing A-B ring system. towson.edu Alternatively, cycloaddition reactions like the Diels-Alder reaction could be envisioned to construct the A-ring with the correct relative stereochemistry.
Functional Group Interconversion : Throughout the analysis, complex functional groups would be traced back to simpler precursors, planning for their introduction at appropriate stages to avoid interference with other key reactions.
This convergent strategy, which involves synthesizing complex fragments separately before combining them, is generally more efficient for building complex molecules. youtube.com
Controlling stereochemistry is paramount in the synthesis of natural products, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. For a synthesis of this compound, several key stereoselective transformations would be critical:
Asymmetric Dihydroxylation : To install the hydroxyl groups on the A-ring with the correct stereochemistry, a reaction like the Sharpless asymmetric dihydroxylation could be employed on a corresponding alkene precursor. organic-chemistry.orgnih.gov
Substrate-Controlled Reductions : The reduction of ketone functionalities, particularly at C-9, must be highly stereoselective. This is often achieved using chiral reducing agents or by taking advantage of the existing stereocenters in the molecule to direct the approach of the reagent (substrate control).
Stereoselective Glycosylation : The formation of the glycosidic bond connecting the daunosamine sugar to the aglycone must be carefully controlled to yield the correct anomeric configuration (α-glycoside). This is a notoriously challenging step, often requiring specialized glycosyl donors and promoters.
These transformations are essential for ensuring that the final synthetic molecule is identical to the natural product and not one of its inactive stereoisomers. ethz.ch
Semisynthetic Approaches for this compound Derivatives
Given the complexity of total synthesis, semisynthesis offers a more practical route to new this compound derivatives. This approach involves chemically modifying the natural product, which is obtained through fermentation. researchgate.net The primary goal is to generate analogs with improved properties, such as enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance. mdpi.com
The this compound structure offers several functional groups that are amenable to chemical modification:
The Daunosamine Sugar : The amino group at the 3'-position and the hydroxyl group at the 4'-position are common targets for derivatization. Acylation, alkylation, or substitution at these sites can significantly impact the molecule's interaction with its biological targets.
The Aglycone : The hydroxyl groups on the aglycone, particularly the C-9 and C-14 hydroxyls, can be modified through esterification or etherification.
The C-9 Side Chain : Modifications to the acetyl group at C-9 can be explored, although this often requires more complex reaction sequences.
These semisynthetic modifications allow for the rapid production of a library of related compounds, which is essential for exploring structure-activity relationships. nih.govnih.gov
Rational Design and Synthesis of Novel this compound Analogs
Rational design utilizes a deep understanding of the relationship between a molecule's structure and its biological activity to design new compounds with specific, improved properties. nih.govnih.gov This approach moves beyond random modifications and instead focuses on targeted changes based on structural biology and computational modeling. oregonstate.eduresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to rational drug design. wikipedia.orgmonash.edu They involve synthesizing a series of analogs with systematic structural changes and evaluating their biological activity. From these data, a model of the "pharmacophore"—the key structural features required for activity—can be developed. nih.govresearchgate.net
For this compound, SAR studies would focus on understanding the role of each part of the molecule:
The Sugar Moiety : Is the daunosamine sugar essential? What is the effect of removing or modifying the 3'-amino group?
The Tetracyclic Core : How do modifications to the aromatic ring system affect DNA binding?
The C-4 Methoxy Group : Is this group critical for activity, or can it be replaced?
The table below illustrates a hypothetical SAR study for this compound, indicating how specific modifications might influence biological activity.
| Modification Site | Modification Type | Hypothetical Relative Activity |
| 3'-Position (Sugar) | Removal of Amino Group | -- |
| N-Acetylation | + | |
| N,N-dimethylation | ++ | |
| 4'-Position (Sugar) | O-Methylation | - |
| Inversion of Stereochemistry | -- | |
| C-4 Position (Aglycone) | Demethylation (to OH) | +/- |
| Removal of Methoxy Group | - | |
| C-9 Position (Aglycone) | Reduction of Ketone to OH | -- |
| Elongation of Acetyl Chain | +/- |
Activity indicators: (++) Increased, (+) Maintained, (+/-) Variable, (-) Decreased, (--) Abolished
The synthesis of novel analogs requires a robust toolbox of chemical reactions. Research in this area focuses on developing new, efficient, and selective methods for modifying complex molecules like this compound. nih.govresearchgate.net This includes developing protecting group strategies to selectively mask certain functional groups while modifying others, as well as discovering new reagents that can effect transformations under mild conditions compatible with the sensitive nature of the antibiotic. nih.gov
The following table summarizes some key derivatization methodologies that could be applied to this compound.
| Reaction Type | Target Functional Group | Typical Reagents | Purpose |
| N-Acylation | 3'-Amino Group | Acid chlorides, Anhydrides nih.gov | Introduce amide functionalities |
| N-Alkylation | 3'-Amino Group | Aldehydes (via reductive amination) | Introduce alkyl substituents |
| O-Esterification | 4'-Hydroxyl, 9-Hydroxyl | Acid chlorides, Anhydrides nih.gov | Form ester derivatives |
| O-Etherification | 4'-Hydroxyl, 4-Hydroxyl | Alkyl halides with a base | Form ether derivatives |
| Nucleophilic Substitution | Activated 14-Hydroxyl | Amines, Thiols mdpi.com | Introduce new side chains |
These methodologies enable chemists to systematically explore the chemical space around the core this compound structure, leading to the discovery of new compounds with potentially superior therapeutic profiles. nih.gov
High-Throughput Synthesis Methodologies for Analog Libraries
The development of extensive analog libraries is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For complex natural products like this compound, high-throughput synthesis methodologies are instrumental in rapidly generating a diverse range of derivatives. These approaches, including combinatorial chemistry, solid-phase synthesis, and combinatorial biosynthesis, allow for the modification of various structural components of the this compound scaffold to investigate their impact on biological activity.
Combinatorial Chemistry and Solid-Phase Synthesis
Combinatorial chemistry leverages the principles of parallel synthesis to produce large, indexed collections of related compounds. When applied to the this compound scaffold, this can involve the modification of the aglycone or the sugar moieties. Solid-phase synthesis is a particularly powerful technique in this context. By anchoring the this compound core or a key intermediate to a solid support, a series of chemical transformations can be carried out in a sequential and automated fashion. This approach simplifies the purification process at each step, as excess reagents and byproducts can be washed away, and allows for the systematic introduction of a wide array of building blocks.
For instance, a library of this compound analogs can be generated by modifying the amino group of the daunosamine sugar. Starting with an appropriate protected this compound precursor, a diverse set of acylating agents (e.g., carboxylic acids, sulfonyl chlorides) or alkylating agents can be employed to introduce a variety of substituents. The resulting library of N-acylated or N-alkylated analogs can then be screened to identify derivatives with improved pharmacological profiles.
| Analog ID | Modification Strategy | Variable Group (R) | Potential for Diversity |
| RUBY-A-001 | N-Acylation | Aliphatic Carboxylic Acids | High (various chain lengths, branching) |
| RUBY-A-002 | N-Acylation | Aromatic Carboxylic Acids | High (substituted phenyl, heterocyclic) |
| RUBY-S-001 | N-Sulfonylation | Aryl Sulfonyl Chlorides | Moderate (various substitution patterns) |
| RUBY-K-001 | Reductive Amination | Aldehydes/Ketones | High (diverse aliphatic and aromatic groups) |
This table represents a conceptual library design for this compound analogs based on common combinatorial chemistry strategies.
Combinatorial Biosynthesis
An alternative and increasingly powerful approach is combinatorial biosynthesis. This technique involves the genetic engineering of the biosynthetic pathway of this compound in its producing organism, typically a Streptomyces species. By introducing, deleting, or modifying the genes responsible for the biosynthesis of the polyketide backbone or the deoxysugar moieties, it is possible to generate novel this compound analogs.
Research into the biosynthesis of related anthracyclines has demonstrated the feasibility of this strategy. For example, the modification of genes encoding glycosyltransferases—enzymes that attach the sugar moieties to the aglycone—can lead to the incorporation of alternative sugars. Similarly, altering the polyketide synthase (PKS) genes can result in modifications to the anthracycline core.
A key advantage of combinatorial biosynthesis is the potential to create structurally complex analogs that would be challenging to produce through traditional chemical synthesis. This method allows for the exploration of a unique chemical space, potentially leading to the discovery of derivatives with novel mechanisms of action or improved therapeutic indices.
| Genetic Modification | Target Enzyme/Pathway | Expected Analog Structure | Example of Structural Change |
| Glycosyltransferase Gene Swap | Sugar Biosynthesis | This compound with altered sugar | Replacement of daunosamine with rhodinose |
| PKS Gene Module Deletion | Polyketide Synthase | Truncated this compound aglycone | Lack of ethyl side chain |
| Tailoring Enzyme Inactivation | Oxygenase/Methyltransferase | Demethylated or dehydroxylated analog | Absence of methoxy group at C-4 |
This table illustrates potential this compound analog structures that could be generated through combinatorial biosynthesis, based on established genetic engineering techniques in anthracycline pathways.
The systematic synthesis and subsequent screening of these analog libraries are crucial for elucidating the intricate structure-activity relationships of this compound. The data generated from these high-throughput approaches provide valuable insights into the pharmacophore of the molecule, guiding the rational design of next-generation analogs with enhanced efficacy and reduced toxicity.
Preclinical Research Applications and Mechanistic Studies
In Vitro Cellular Activity Research
Studies investigating Rubymycin's effects on cells in laboratory settings have explored its impact on cell viability, proliferation, cell cycle progression, and programmed cell death.
Cytotoxicity and Antiproliferative Activity in Relevant Cell Line Models
This compound has been reported to act as an inhibitor in cell culture usbio.net. It has shown anticancer activity and is antibacterial against Gram-positive bacteria usbio.net. These findings suggest that this compound possesses cytotoxic and antiproliferative effects on certain cell types, including cancer cells and specific bacterial strains.
Cell Cycle Perturbation Analysis
Research indicates that this compound can induce cell cycle arrest usbio.net. This suggests that the compound interferes with the normal progression of cells through their division cycle, potentially halting growth and proliferation.
Apoptosis and Programmed Cell Death Pathway Induction Studies
Gene Expression and Proteomic Profiling in Response to this compound
In Vivo Efficacy Studies in Non-Human Models
Preclinical investigations have also included studies in non-human models to evaluate the efficacy of this compound in vivo.
Pharmacodynamic Studies in Animal Models
Target Engagement and Biomarker Research in Preclinical Systems
Target engagement is a critical aspect of preclinical research, confirming that a drug candidate interacts with its intended molecular target within a biological system. This is essential for understanding a drug's mechanism of action and predicting its potential efficacy. Biomarkers linked to target engagement help researchers assess pharmacodynamic responses in relevant biological settings, supporting better dose selection and treatment optimization pelagobio.com. Identifying target engagement biomarkers is crucial for reducing clinical trial failures, as inadequate target engagement in early phases can lead to a lack of efficacy sapient.bio. Preclinical target validation, enhanced by techniques like CETSA (Cellular Thermal Shift Assay), increases confidence that a drug engages its target under physiological conditions, improving the translation of preclinical findings to clinical success pelagobio.com. Biomarkers can directly measure target occupancy or indirectly assess changes in downstream biochemical pathways sapient.bio. Advanced techniques, such as imaging measurements, are increasingly used in preclinical settings to assess target engagement and receptor occupancy in both in vitro and in vivo models nih.gov. The application of target engagement pharmacodynamic biomarkers during drug development helps determine the dose required for full target engagement and connects the drug target to physiological effects nih.gov.
Advanced Preclinical Models and Methodologies
Advanced preclinical models and methodologies are increasingly employed to provide more accurate and physiologically relevant systems for evaluating drug candidates like this compound. These models aim to bridge the gap between traditional in vitro studies and in vivo animal models, offering better predictability of human responses.
3D Cell Culture Models and Organoids for Efficacy Assessment
Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over conventional two-dimensional (2D) monolayer cultures for assessing drug efficacy. Unlike 2D cultures, 3D models can better mimic the cellular composition and heterogeneity of original tissues, which is crucial for accurately predicting responses to anticancer agents explorationpub.comthno.org. Organoids, derived from various organs and tissues, retain parental gene expression and biological features, making them valuable tools for studying disease progression and testing new drugs explorationpub.commdpi.com. Patient-derived organoids (PDOs) are particularly useful as they can address deficiencies in conventional preclinical models and have shown responses to drugs that closely mirror those of the original tumors explorationpub.comnews-medical.net. The application of 3D cultures, especially organoids, is considered a superior model for complex diseases like cancer and broadens the capacity for high-throughput drug screening explorationpub.com. They can also be used to evaluate the efficacy of immunotherapies, such as CAR-T cells and TILs, by providing a more relevant tumor microenvironment thno.orgnews-medical.net. Bioreactors can further enhance organoid culture by providing dynamic conditions that improve oxygenation and nutrient distribution, supporting long-term studies and maintaining the viability and features of patient-derived samples mdpi.com.
Microfluidic and Organ-on-a-Chip Systems in Research
Microfluidic and organ-on-a-chip (OoC) systems are sophisticated microengineered devices that replicate the complex structures and functions of living human organs in vitro harvard.edumdpi.com. These systems utilize microfluidic technology to create continuously perfused chambers lined with living human cells, simulating tissue- and organ-level physiology harvard.edunih.gov. By incorporating features like fluid flow, mechanical forces, and biochemical gradients, OoCs provide a more physiologically relevant microenvironment compared to traditional cell cultures mdpi.comnih.gov. This allows for high-resolution, real-time analysis of cellular activities within a functional tissue context nih.gov. OoCs are valuable for studying molecular mechanisms of action, prioritizing lead candidates, and identifying biomarkers nih.gov. They offer a promising alternative to animal models by providing more predictive data regarding human responses to drugs harvard.edumdpi.com. Microfluidic OoC models significantly enhance disease modeling, drug screening, and personalized medicine by providing a high-fidelity human cell model with precise environmental control mdpi.com.
Computational Preclinical Efficacy Prediction Models
Computational models and in silico technologies are increasingly integrated into preclinical research to predict drug efficacy and other properties, aiming to reduce the reliance on costly and time-consuming traditional methods mdpi.comnih.gov. Machine learning algorithms, quantitative structure-activity relationship (QSAR) models, and molecular docking simulations are used to predict the activity of novel chemicals and identify potential inhibitors for various targets mdpi.com. These computational tools can analyze large datasets and identify patterns not easily discernible through experimental methods mdpi.com. The integration of omics data with computational models further enhances their predictive power and aids in identifying new biomarkers and therapeutic targets mdpi.com. Physiologically based pharmacokinetic (PBPK) modeling and micro-physiological systems (MPS), which include OoCs, provide more precise preclinical-to-clinical translation by offering more predictive data points for human responses mdpi.com. Computational approaches contribute to streamlining the research scope and guiding in vivo validation nih.gov. Deep learning, a type of machine learning, is particularly powerful for predicting bioactivity, designing molecules, and virtual screening nih.gov. In silico methods have significantly impacted the identification of new targets and the prediction of drug properties, contributing to a more systematic and rational approach to drug discovery nih.govresearchgate.net. The goal is to create human physiology-based computer models that can accurately predict safety and efficacy profiles for drug candidates before clinical trials begin arpa-h.gov.
Mechanisms of Resistance Research to Rubymycin
Cellular and Molecular Basis of Acquired Resistance
Acquired resistance to antimicrobial agents involves a range of cellular and molecular strategies that reduce the effective concentration of the drug at its target site or minimize its impact. mdpi.comfrontiersin.orggeneticsmr.org These mechanisms are often complex and can involve multiple synergistic pathways.
Target Modification and Mutations (e.g., Topoisomerase alterations)
One fundamental mechanism of resistance involves alterations to the drug's molecular target within the cell. Mutations in the genes encoding target proteins can lead to structural changes that reduce the binding affinity of the compound, rendering it less effective. geneticsmr.orgmdpi.com For instance, alterations in topoisomerase enzymes, which are crucial for DNA replication and structure, are a known mechanism of resistance to some antimicrobial agents that target these enzymes. mdpi.comfrontiersin.org While specific research on Rubymycin's interaction with topoisomerase is not detailed in the provided search results, the principle of target modification through mutations is a well-established resistance strategy for various drugs. geneticsmr.orgmdpi.comnih.gov
Alterations can include point mutations, insertions, or deletions within the target genes. nih.gov These genetic changes can lead to amino acid substitutions in the target protein, affecting its conformation and drug binding. mdpi.comnih.gov
Efflux Pump Overexpression and Functional Characterization
Efflux pumps are membrane-bound protein transporters that actively pump antimicrobial compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels. fda.govmdpi.commdpi.com Overexpression of these pumps is a significant mechanism of acquired resistance to a wide range of drugs, contributing to multidrug resistance (MDR). frontiersin.orgmdpi.commdpi.com
Research in other antimicrobial contexts highlights the importance of characterizing the function and regulation of specific efflux pumps involved in resistance. microbiologyjournal.orgfrontiersin.orgjidc.org Studies often involve identifying the specific efflux systems responsible for transporting the compound and investigating the molecular mechanisms leading to their increased expression. microbiologyjournal.orgfrontiersin.org This can involve mutations in regulatory genes or exposure to the antimicrobial agent itself. mdpi.commicrobiologyjournal.org
Efflux pumps can have broad substrate specificity, meaning the overexpression of a single pump can confer resistance to multiple chemically unrelated compounds. microbiologyjournal.org The functional characterization of these pumps often involves measuring the rate of drug efflux and determining the range of substrates transported.
Drug Inactivation Mechanisms (e.g., enzymatic degradation)
Enzymatic degradation or modification of antimicrobial compounds is another crucial resistance mechanism. mdpi.comfda.govmdpi.com Bacteria and other organisms can produce enzymes that chemically alter the drug molecule, rendering it inactive or less potent. mdpi.comfda.govmdpi.com
Examples of such mechanisms include the hydrolysis of beta-lactam antibiotics by beta-lactamases or the modification of aminoglycosides by various modifying enzymes. mdpi.commdpi.comfrontiersin.org These enzymes can be acquired through horizontal gene transfer or arise from mutations in existing genes. mdpi.commdpi.com Research in this area focuses on identifying the specific enzymes involved, elucidating their catalytic mechanisms, and understanding how their expression is regulated. mdpi.commdpi.comfrontiersin.org
A table summarizing types of enzymatic inactivation mechanisms observed for various antimicrobials is presented below, illustrating the diversity of this resistance strategy.
| Mechanism | Description | Examples of Antimicrobial Classes Affected |
| Hydrolysis | Breaking chemical bonds in the drug molecule | Beta-lactams, Macrolides, Rifampicin |
| Group Transfer (e.g., Acetylation, Phosphorylation, Adenylation) | Adding chemical groups to the drug molecule | Aminoglycosides, Chloramphenicol |
| Redox Processes | Altering the oxidation state of the drug molecule | Rifamycins |
Altered Drug Uptake Mechanisms
Reduced uptake of an antimicrobial compound into the cell can also contribute to resistance. mdpi.comfrontiersin.org This can occur through various mechanisms, including alterations in cell wall or membrane permeability, changes in porin channels (in Gram-negative bacteria), or modifications to specific transport systems responsible for drug entry. mdpi.commdpi.comnih.gov
Gram-positive and Gram-negative bacteria exhibit structural differences in their cell envelopes that influence drug uptake. frontiersin.org For instance, changes in porin proteins in the outer membrane of Gram-negative bacteria can restrict the entry of hydrophilic compounds. nih.gov Research in this area investigates the specific cellular components and pathways involved in the uptake of the compound and how these are altered in resistant strains. mdpi.comnih.gov
Genetic Basis of Resistance Acquisition and Dissemination
The acquisition and spread of resistance mechanisms are driven by genetic changes. These can involve mutations within the organism's own genome or the acquisition of genetic material from other organisms. fda.govmdpi.comresearchgate.net
Identification of Resistance Genes and Associated Mutational Analysis
Identifying the specific genes responsible for mediating resistance is a critical step in understanding and combating antimicrobial resistance. frontiersin.org Resistance genes can encode for modified target proteins, efflux pumps, drug-inactivating enzymes, or proteins involved in altering drug uptake. frontiersin.orggeneticsmr.orgmdpi.com
Mutational analysis plays a key role in this process. By comparing the genomes of susceptible and resistant strains, researchers can identify mutations (e.g., single nucleotide polymorphisms, insertions, deletions) that are associated with the resistance phenotype. frontiersin.orgnih.govnih.gov These mutations can occur in the coding sequences of genes, affecting the structure or function of the encoded protein, or in regulatory regions, altering gene expression levels. nih.govnih.gov
Genetic analysis techniques, such as whole-genome sequencing and targeted sequencing of known resistance determinants, are employed to identify these genetic changes. researchgate.netnih.gov Furthermore, functional studies are often required to confirm that the identified genes and mutations are indeed responsible for conferring resistance. frontiersin.org
The dissemination of resistance genes can occur through vertical transmission (from parent to offspring) or horizontal gene transfer (HGT) between different organisms. researchgate.net HGT mechanisms, such as conjugation, transformation, and transduction, play a significant role in the rapid spread of resistance within bacterial populations. researchgate.net
Role of Mobile Genetic Elements (e.g., plasmids) in Horizontal Gene Transfer
Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by parent-to-offspring inheritance, is a significant factor in the spread of antibiotic resistance among bacteria wmcloud.orgwikipedia.orgfrontiersin.orgfishersci.ca. Mobile genetic elements (MGEs), such as plasmids, play a primary role in facilitating this transfer wmcloud.orgfishersci.caguidetopharmacology.orgnih.govnih.govnewdrugapprovals.orgmims.comashpublications.org. Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through processes like conjugation wmcloud.orgfrontiersin.orgmims.com. This allows for the rapid dissemination of antibiotic resistance genes (ARGs) within bacterial populations and even across different species nih.govmims.comashpublications.orgwikipedia.orgmims.com.
While much of the research on MGEs and HGT in resistance focuses on antibacterial resistance, the principles of gene transfer mediated by plasmids are broadly applicable. One study specifically investigated the effect of Daunorubicin (B1662515) on the conjugative transfer of plasmid-mediated resistance genes (mcr/tet(X)-plasmids) in Gram-negative bacteria, finding that Daunorubicin significantly reduced this transfer in vitro and in a mouse model citeab.com. This suggests a potential, albeit indirect, interaction between this anthracycline and the mechanisms of resistance dissemination via plasmids in bacterial contexts.
Strategies to Overcome Resistance in Preclinical Models
Efforts to combat resistance to this compound and related compounds involve the development of novel agents and the exploration of combination therapies. Preclinical research models are instrumental in evaluating the potential of these strategies before clinical application.
Development of Resistance-Breaking this compound Analogs
Structural modifications of anthracyclines like Daunorubicin have been investigated as a strategy to overcome drug resistance, particularly mechanisms involving efflux pumps like P-glycoprotein (P-gp). Preclinical studies have explored the synthesis and evaluation of Daunorubicin analogs with alterations, for instance, in their sugar moieties.
Research has identified specific Daunorubicin analogs, such as ADNR, ADNR-1, and ADNR-3, that demonstrated the ability to avert P-gp binding and overcome resistance in drug-resistant leukemia cell lines overexpressing P-gp. Molecular docking studies suggested that modifications, such as replacing a specific amino group on the sugar moiety, could alter the binding conformation to multidrug-resistant proteins, thereby bypassing the efflux mechanism.
Combination Therapy Strategies with Other Agents in Research Models
Combining this compound (or Daunorubicin) with other therapeutic agents is another significant strategy explored in preclinical models to overcome or circumvent resistance mechanisms. This approach aims to achieve synergistic effects, target multiple resistance pathways simultaneously, or utilize agents that can bypass existing resistance.
In preclinical studies involving acute myeloid leukemia (AML) cells, the combination of Daunorubicin with the CRM1 inhibitor KPT-330 (selinexor) demonstrated efficacy in overcoming resistance mediated by the bone marrow microenvironment. This combination was shown to restore apoptosis levels and reduce the proliferation of stromal cells that contribute to drug resistance.
Another combination strategy involves pairing Daunorubicin with the BCL-2 inhibitor ABT-199 (venetoclax). Preclinical studies in AML cell lines, including those resistant to ABT-199, showed that this combination resulted in a synergistic induction of cell death. This was attributed to the combination increasing DNA damage and decreasing levels of the anti-apoptotic protein Mcl-1.
Furthermore, novel drug delivery systems, such as nanoscale liposomal formulations of Daunorubicin and cytarabine (B982) (e.g., CPX-351), have been developed and tested in preclinical models to overcome resistance mechanisms like drug efflux mediated by P-glycoprotein pumps. These liposomal formulations facilitated the preferential uptake of the drugs by leukemia cells, potentially bypassing efflux mechanisms and maintaining a synergistic drug ratio for extended periods, leading to improved efficacy in preclinical models.
Future Research Directions and Translational Perspectives Non Clinical Focus
Exploration of Novel Molecular Targets for Rubymycin and its Analogs
The primary mechanism of action for many anthracyclines is the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication and transcription. These drugs stabilize the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death. While it is plausible that this compound shares this primary target, a comprehensive investigation into its molecular interactions is warranted to uncover potentially novel or secondary targets that could be exploited for therapeutic benefit.
Future research should focus on detailed biochemical and cellular assays to elucidate the full spectrum of this compound's activity. Techniques such as affinity chromatography coupled with mass spectrometry could identify proteins that directly bind to this compound or its analogs. Furthermore, screening against a panel of enzymes involved in DNA metabolism, such as helicases and other topoisomerase subtypes, could reveal additional inhibitory activities. The interaction of this compound with DNA itself, through intercalation, is another key aspect that warrants further quantitative analysis. Understanding the specific DNA sequences preferred by this compound for intercalation could provide insights into its potential for gene-specific targeting.
A comparative analysis of this compound's activity against both prokaryotic and eukaryotic cells could also unveil selective targets. For instance, while macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, the potential for this compound to interact with ribosomal components has not been extensively studied. Such investigations could open up new avenues for the development of this compound-based compounds with novel mechanisms of action.
Development of Next-Generation this compound Analogs with Improved Research Profiles
The development of next-generation analogs of this compound with improved research profiles is a critical step towards realizing its therapeutic potential. The primary goals of analog development include enhancing potency, improving selectivity for target cells, and elucidating structure-activity relationships (SAR). A systematic approach to modifying the this compound scaffold can lead to the identification of derivatives with superior properties.
Key areas for chemical modification include the daunosamine sugar moiety, the aglycone core, and the substituents on the tetracyclic ring. The synthesis of a library of this compound derivatives with variations at these positions would be instrumental in SAR studies. For example, modifications to the amino group of the daunosamine sugar have been shown to significantly impact the activity of other anthracyclines. Similarly, altering the substituents on the D ring of the aglycone could influence DNA binding affinity and topoisomerase II inhibition.
The following table outlines potential modifications to the this compound structure and the expected impact on its research profile, based on knowledge from related compounds.
| Structural Modification | Rationale | Potential Impact on Research Profile |
| Alteration of the C-4' substituent on the daunosamine sugar | To explore the role of the sugar moiety in target recognition and binding. | Modulation of binding affinity for DNA and topoisomerase II; potential for altered cellular uptake. |
| Introduction of different functional groups on the aglycone ring | To investigate the influence of electronic and steric effects on activity. | Enhanced potency; improved selectivity for specific molecular targets. |
| Synthesis of disaccharide analogs | To increase the structural diversity and potential for novel interactions. | Potential for novel mechanisms of action; altered pharmacokinetic properties. |
| Creation of hybrid molecules with other bioactive scaffolds | To combine the properties of this compound with other pharmacophores. | Synergistic effects; potential to overcome resistance mechanisms. |
These synthetic efforts, coupled with rigorous biological evaluation, will be crucial in identifying lead compounds with promising research profiles for further investigation.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The application of omics technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the cellular response to this compound and for identifying biomarkers of activity and resistance.
Genomic studies can be employed to identify genes that are differentially expressed in response to this compound treatment. For instance, transcriptomic analysis of bacterial or cancer cells treated with this compound could reveal pathways that are significantly perturbed, providing clues about its mechanism of action and potential off-target effects. Furthermore, genomic screening of resistant mutants can help to identify the genetic basis of resistance, which is crucial for the development of strategies to overcome it.
Proteomic analyses can provide a snapshot of the changes in protein expression and post-translational modifications following this compound exposure. Techniques such as two-dimensional gel electrophoresis and mass spectrometry can identify proteins whose levels are altered, suggesting their involvement in the cellular response to the compound. This can lead to the discovery of novel drug targets and biomarkers.
The integration of these omics datasets can provide a comprehensive understanding of this compound's effects on cellular systems and can guide the rational design of next-generation analogs with improved efficacy and reduced toxicity.
Integration of Artificial Intelligence and Machine Learning for Drug Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the discovery and optimization of this compound analogs. These computational tools can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization.
In silico screening of large virtual libraries of chemical compounds is a powerful application of AI. By developing predictive models based on the known structure-activity relationships of anthracyclines, it is possible to virtually screen for novel this compound derivatives with a high probability of being active. This can significantly reduce the time and cost associated with synthesizing and testing large numbers of compounds.
De novo drug design is another exciting application of AI, where algorithms can generate novel molecular structures with desired properties. Generative models can be trained on existing chemical data to learn the underlying principles of molecular design and can then be used to create new this compound analogs that are optimized for potency, selectivity, and pharmacokinetic properties.
Predictive modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is also a critical role for AI in drug development. By building ML models that can predict these properties based on molecular structure, it is possible to prioritize candidates with favorable drug-like characteristics early in the discovery process.
The following table summarizes the potential applications of AI and ML in this compound research.
| AI/ML Application | Description | Potential Outcome |
| Virtual Screening | High-throughput computational screening of compound libraries against molecular targets. | Identification of novel hit compounds with desired activity. |
| De Novo Design | Generation of novel molecular structures with optimized properties using generative models. | Design of next-generation this compound analogs with improved efficacy and safety profiles. |
| QSAR Modeling | Development of quantitative structure-activity relationship models to predict the biological activity of new compounds. | Rational design of more potent this compound derivatives. |
| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. | Selection of compounds with favorable pharmacokinetic and safety profiles for further development. |
| Analog Optimization | Use of reinforcement learning and other optimization algorithms to fine-tune the structure of lead compounds. | Rapid identification of optimized this compound analogs with enhanced therapeutic potential. |
By leveraging the power of AI and machine learning, the discovery and development of novel this compound-based therapeutic agents can be significantly accelerated.
Q & A
Q. What role do translational biomarkers play in this compound’s preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
